(3-Bromo-4,5-dimethoxyphenyl)(piperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-BROMO-4,5-DIMETHOXYBENZENECARBOTHIOYL)PIPERIDINE is an organic compound that features a piperidine ring attached to a brominated and dimethoxylated benzene ring through a carbothioyl linkage
Vorbereitungsmethoden
The synthesis of 1-(3-BROMO-4,5-DIMETHOXYBENZENECARBOTHIOYL)PIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4,5-dimethoxybenzene, followed by the introduction of a carbothioyl group. The final step involves the coupling of the brominated and dimethoxylated benzene derivative with piperidine under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
1-(3-BROMO-4,5-DIMETHOXYBENZENECARBOTHIOYL)PIPERIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the carbothioyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-BROMO-4,5-DIMETHOXYBENZENECARBOTHIOYL)PIPERIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 1-(3-BROMO-4,5-DIMETHOXYBENZENECARBOTHIOYL)PIPERIDINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-BROMO-4,5-DIMETHOXYBENZENECARBOTHIOYL)PIPERIDINE include other brominated and methoxylated benzene derivatives, as well as piperidine-containing compounds. What sets this compound apart is the presence of the carbothioyl linkage, which imparts unique reactivity and potential biological activity. Examples of similar compounds include:
- 3-BROMO-4,5-DIMETHOXYBENZOIC ACID
- 4-BROMO-3,5-DIMETHOXYPHENYL PIPERIDINE
These compounds share structural similarities but differ in their functional groups and overall reactivity.
Eigenschaften
Molekularformel |
C14H18BrNO2S |
---|---|
Molekulargewicht |
344.27 g/mol |
IUPAC-Name |
(3-bromo-4,5-dimethoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C14H18BrNO2S/c1-17-12-9-10(8-11(15)13(12)18-2)14(19)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
XTWSEKZNKNHZGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.